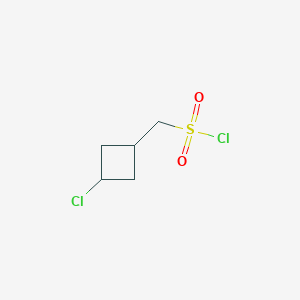
(3-Chlorocyclobutyl)methanesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(3-Chlorocyclobutyl)methanesulfonyl chloride” is a chemical compound with the CAS Number: 2287345-12-2 . It has a molecular weight of 203.09 .
Molecular Structure Analysis
The Inchi Code for “this compound” is 1S/C5H8Cl2O2S/c6-5-1-4 (2-5)3-10 (7,8)9/h4-5H,1-3H2 . This code provides a standard way to encode the molecular structure of the compound.Scientific Research Applications
Electrochemical Properties in Ionic Liquids : Methanesulfonyl chloride (MSC) forms a room temperature ionic liquid with AlCl3, and its electrochemical properties have been studied in relation to vanadium pentoxide (V2O5) films. This research demonstrates the potential of sodium intercalation into V2O5 in methanesulfonyl chloride-based electrolytes for applications like battery technologies (Su, Winnick, & Kohl, 2001).
Preparation Methods : A method for preparing methanesulfonyl chloride-d3 from dimethyl sulfoxide-d6 has been described, highlighting its use in chemical synthesis and the potential for creating isotopically labeled compounds for various research applications (Hanai & Okuda, 1977).
Catalytic Decomposition : Research on the catalytic decomposition of methanesulfonyl chloride (MSC) to produce methyl chloride (CH3Cl) reveals insights into reaction mechanisms and the potential for chemical process optimization (Kang et al., 2017).
Spectroscopic Analysis : Studies on the vibrational spectra of methanesulfonyl chloride and its isotopic variants provide detailed insights into molecular structure and behavior, which can be crucial for understanding reaction mechanisms in chemical research (Hanai, Okuda, & Machida, 1975).
Solvolysis Reactions : Investigations into the solvolysis of methanesulfonyl chloride in various solvents using theoretical methods like ab initio self-consistent reaction field molecular orbital method enhance the understanding of reaction dynamics and mechanisms (Yang et al., 1997).
Molecular Structure Studies : Electron diffraction studies have been conducted on methane sulfonyl chloride to determine its molecular structure, contributing to a deeper understanding of its physical and chemical properties (Hargittai & Hargittai, 1973).
Thermodynamic Properties : Research into the thermodynamics of methanesulfonyl chloride, including its heats of formation and vaporization, provides fundamental data essential for various chemical processes and reaction engineering (Guthrie, Stein, & Huntington, 1998).
properties
IUPAC Name |
(3-chlorocyclobutyl)methanesulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8Cl2O2S/c6-5-1-4(2-5)3-10(7,8)9/h4-5H,1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJFPJDIVAWIWCD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1Cl)CS(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Cl2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(benzylthio)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)acetamide](/img/structure/B2407772.png)


![3-(3,4-dimethoxyphenyl)-3-hydroxy-1-(4-methoxyphenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2407776.png)







![N1-(benzo[d][1,3]dioxol-5-yl)-N2-ethylindoline-1,2-dicarboxamide](/img/structure/B2407789.png)
![N-(m-tolyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2407790.png)